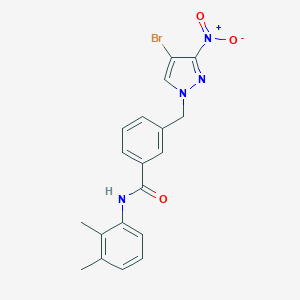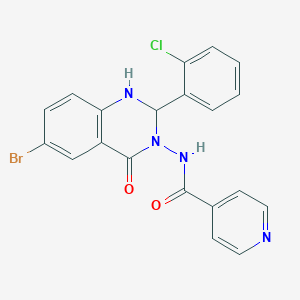![molecular formula C17H19N5O6S B269753 (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B269753.png)
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid, also known as MTDPAA, is a novel compound that has recently gained attention in the field of medicinal chemistry. MTDPAA has been synthesized and studied for its potential use in treating various diseases, including cancer and inflammation.
科学研究应用
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been studied for its potential use in treating various diseases. In vitro studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is not fully understood. However, studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is involved in the production of prostaglandins, which are involved in inflammation. MMPs are involved in the breakdown of extracellular matrix, which is important in cancer invasion and metastasis.
Biochemical and Physiological Effects:
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to have low toxicity, making it a good candidate for further study. However, one limitation of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is its stability. It is sensitive to light and air, which can affect its activity. Therefore, special precautions must be taken when handling and storing (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid.
未来方向
There are several future directions for the study of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. One direction is to further investigate its mechanism of action. Understanding how (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the activity of COX-2 and MMPs could lead to the development of more effective anti-cancer and anti-inflammatory drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. This could help determine the optimal dosage and administration route for (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. Finally, more in vivo studies are needed to determine the efficacy and safety of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid as a potential treatment for cancer and inflammatory diseases.
In conclusion, (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is a novel compound that has shown promising results in the treatment of cancer and inflammation. Its synthesis method has been optimized to yield high purity and high yield. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been shown to have anti-cancer and anti-inflammatory activity, and its mechanism of action is being investigated. While there are some limitations to its use in lab experiments, there are several future directions for the study of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid that could lead to the development of more effective treatments for cancer and inflammatory diseases.
合成方法
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid can be synthesized using a two-step process. The first step involves the synthesis of 4-[(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl]phenol, which is then reacted with chloroacetic acid to form (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. The synthesis method has been optimized to yield high purity and high yield.
属性
产品名称 |
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid |
|---|---|
分子式 |
C17H19N5O6S |
分子量 |
421.4 g/mol |
IUPAC 名称 |
2-[4-[(E)-[[2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H19N5O6S/c23-14(10-28-17-16(20-29-21-17)22-5-7-26-8-6-22)19-18-9-12-1-3-13(4-2-12)27-11-15(24)25/h1-4,9H,5-8,10-11H2,(H,19,23)(H,24,25)/b18-9+ |
InChI 键 |
NKMFLVCSDVWVGW-GIJQJNRQSA-N |
手性 SMILES |
C1COCCN1C2=NSN=C2OCC(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)O |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC=C(C=C3)OCC(=O)O |
规范 SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC=C(C=C3)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)


![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)

![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)